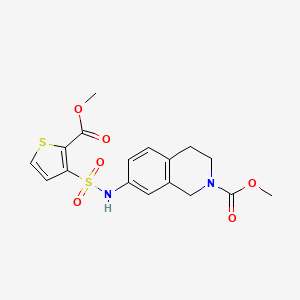

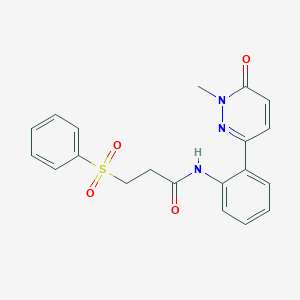

(E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzaldehyde, specifically a methoxybenzaldehyde . Methoxybenzaldehydes are one of the important groups of benzoate derivatives. Some of them, exhibiting refreshing fragrance can be used as flavouring ingredients in food and cosmetics .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of ortho-vanillin with other compounds . For example, a novel Cu(II) complex based on the Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .Molecular Structure Analysis

The molecular structure of similar compounds consists of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 294.300 Da and a melting point of 127-132 °C .科学的研究の応用

Antimicrobial Activity

Studies have shown that derivatives of rhodanine-3-acetic acid exhibit significant antimicrobial properties. For instance, Krátký, Vinšová, and Stolaříková (2017) reported that derivatives were active against mycobacteria, with specific compounds showing high activity against Mycobacterium tuberculosis. Additionally, compounds in this class demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

Certain derivatives have been explored for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and tested them against transplantable mouse tumors, demonstrating significant inhibition of tumor growth and angiogenesis. These findings suggest potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Synthesis of Novel Compounds

The structural flexibility of (E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate and related compounds allows for the synthesis of a wide range of novel derivatives with potential scientific applications. For example, Yavari, Taheri, Naeimabadi, Bahemmat, and Halvagar (2018) developed a method for synthesizing tetrasubstituted pyrazole derivatives via a 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating structurally diverse molecules (Yavari, Taheri, Naeimabadi, Bahemmat, & Halvagar, 2018).

Photovoltaic Applications

In the field of organic solar cells, derivatives of this compound have been evaluated for their photovoltaic properties. Khan et al. (2019) designed triazatruxene-based donor materials, modifying the acceptor moiety with compounds including this chemical structure. They found that these materials exhibit promising optoelectronic properties for use in organic solar cells, indicating the compound's potential in renewable energy technologies (Khan et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-19-10-5-8(3-4-9(10)16)6-11-13(18)15(14(21)22-11)7-12(17)20-2/h3-6,16H,7H2,1-2H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRXHNXWBTUUJP-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)

![5-Chloro-2-[1-(cyclohexylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2982505.png)

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)